molecular formula C7H6N4O2 B12971376 2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

Cat. No.: B12971376
M. Wt: 178.15 g/mol
InChI Key: AUCABJNZSRHCFL-UHFFFAOYSA-N
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Description

2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structureThe imidazo[4,5-b]pyridine scaffold is known for its biological activity and is often explored for its therapeutic potential .

Preparation Methods

The synthesis of 2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2,3-diaminopyridine with carboxylic acid derivatives. The process generally includes the following steps :

    Nucleophilic Substitution: The halogen in the pyridine ring is substituted by an amino group using nucleophilic substitution reactions.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon, Raney nickel, or sodium borohydride.

    Cyclization: The intermediate is cyclized to form the imidazo[4,5-b]pyridine core using carboxylic acid derivatives as sources of the one-carbon fragment.

Industrial production methods often involve optimization of these steps to improve yield and scalability. Catalysts and microwave-assisted heating are sometimes employed to enhance reaction efficiency .

Chemical Reactions Analysis

2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions with appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with molecular targets and pathways within cells. For instance, it may act as an inhibitor of specific enzymes or receptors, thereby modulating cellular processes. The compound’s effects are often mediated through the activation or inhibition of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway .

Comparison with Similar Compounds

2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can be compared with other similar compounds, such as:

    Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities and applications.

    Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.

    Imidazo[1,5-a]pyridine: Another isomer with distinct chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

2-amino-1H-imidazo[4,5-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C7H6N4O2/c8-7-10-3-1-2-4(6(12)13)9-5(3)11-7/h1-2H,(H,12,13)(H3,8,9,10,11)

InChI Key

AUCABJNZSRHCFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)N)C(=O)O

Origin of Product

United States

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